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Introduction

Disperse Orange 61 is a synthetic monoazo dye primarily utilized in the textile industry for

coloring polyester and other synthetic fibers.[1][2] Chemically, it is characterized by its

molecular formula C17H15Br2N5O2 and is known for its insolubility in water but solubility in

organic solvents such as acetone and ethanol.[1][3] While not a conventional biological stain,

its hydrophobic nature suggests potential for evaluation in cell imaging applications, particularly

for labeling lipid-rich structures or for tracking purposes.[4][5]

These protocols provide a foundational methodology for researchers to explore the utility of

Disperse Orange 61 as a fluorescent stain for both live and fixed cells. Due to the dye's nature

as a textile colorant, significant optimization of concentration, incubation time, and imaging

conditions will be necessary to achieve desired staining patterns and minimize cytotoxicity.

Experimental Protocols
Researchers should start by preparing a stock solution of Disperse Orange 61. Given its

solubility properties, a high-concentration stock (e.g., 1-10 mM) in anhydrous DMSO is

recommended.[6]

Protocol 1: Live-Cell Staining
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This protocol is designed for the exploratory staining of living cells to assess dye uptake,

localization, and potential cytotoxicity.

Materials:

Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Disperse Orange 61 stock solution (e.g., 1 mM in DMSO)

Cell culture medium (phenol red-free medium is recommended to reduce background

fluorescence)[7]

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[8]

Fluorescence microscope with appropriate filter sets

Procedure:

Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and culture until they

reach the desired confluency (typically 50-80%).

Staining Solution Preparation: Prepare a fresh working solution of Disperse Orange 61 by

diluting the stock solution in pre-warmed, serum-free culture medium or HBSS to the desired

final concentration. It is crucial to test a range of concentrations (see Table 1).

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed

PBS or HBSS.[8] Add the staining solution to the cells and incubate. Incubation time and

temperature should be optimized (e.g., 15-60 minutes at 37°C), protecting the samples from

light.[6][7]

Washing: After incubation, gently remove the staining solution and wash the cells two to

three times with pre-warmed culture medium or PBS to remove excess, unbound dye.[9]

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images

promptly as the dye's signal may change over time in living cells.

Protocol 2: Fixed-Cell Staining
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This protocol is for staining cells that have been preserved with a chemical fixative. This

method is useful for examining cellular structures without the dynamic changes of live cells.

Materials:

Cells cultured on glass coverslips

Disperse Orange 61 stock solution (e.g., 1 mM in DMSO)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (Fixative)[10]

0.1% Triton X-100 in PBS (Permeabilization Buffer, optional)[10]

Antifade mounting medium[10]

Microscope slides

Fluorescence microscope

Procedure:

Cell Preparation: Culture cells on coverslips to the desired confluency.

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by

adding 4% PFA and incubating for 15-20 minutes at room temperature.[11][12]

Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

[10][11] At this point, fixed cells can often be stored in PBS at 4°C for a short period.[8]

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell

membranes by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[10] Wash three

times with PBS.

Staining: Prepare a working solution of Disperse Orange 61 in PBS. Remove the wash

buffer and add the staining solution to the coverslips. Incubate for 30-60 minutes at room

temperature, protected from light.
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Washing: Remove the staining solution and wash the cells three times with PBS to reduce

background signal.

Mounting: Carefully remove the coverslips and mount them onto microscope slides with a

drop of antifade mounting medium, ensuring the cell-side is down.[10] Seal the edges if

necessary.

Imaging: Visualize the stained cells using a fluorescence microscope.

Data Presentation
The following table outlines suggested starting ranges for the optimization of staining

conditions. The optimal parameters must be determined empirically for each cell type and

experimental setup.
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Parameter Live-Cell Staining Fixed-Cell Staining
Purpose &
Considerations

Dye Concentration 0.1 - 10 µM 0.5 - 20 µM

Higher concentrations

may increase signal

but also cytotoxicity

and background.

Solvent DMSO (Stock) DMSO (Stock)

Ensure final DMSO

concentration in

media/buffer is low

(<0.5%) to avoid

toxicity.

Incubation Time 15 - 60 min 30 - 60 min

Longer times may

improve signal but can

also lead to artifacts

or cell death in live

imaging.

Incubation Temp. 37°C Room Temp.

37°C is for

physiological

conditions in live cells;

room temperature is

standard for fixed

protocols.

Wash Buffer
Culture Medium /

HBSS
PBS

Use of protein-

containing medium for

washing can help

remove non-specific

binding of

hydrophobic dyes.[4]

Mandatory Visualizations
Experimental Workflow Diagram
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Caption: Workflow for live- and fixed-cell staining with Disperse Orange 61.
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Caption: Hypothetical pathway of hydrophobic dye interaction with a cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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